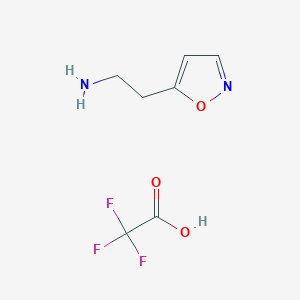

2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid

Description

2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid is a salt comprising a 1,2-oxazole-substituted ethanamine cation and trifluoroacetic acid (TFA) as the counterion. The oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) contributes to the compound’s electronic properties, while TFA enhances solubility and stability. This compound is likely utilized in pharmaceutical or agrochemical research as a synthetic intermediate or bioactive scaffold .

Properties

IUPAC Name |

2-(1,2-oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.C2HF3O2/c6-3-1-5-2-4-7-8-5;3-2(4,5)1(6)7/h2,4H,1,3,6H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEFTSKXSDLHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazol-5-yl)ethanamine typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate. The reaction proceeds through the formation of nitrones, followed by intramolecular cyclization to form the oxazole ring . The reaction conditions often involve the use of acetic acid salts and room temperature settings .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the ethanamine group.

Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring or the ethanamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced ethanamine compounds, and other functionalized molecules depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of novel pharmaceuticals. Its oxazole ring structure is known for biological activity, particularly as an antimicrobial and antifungal agent. The trifluoroacetic acid component can aid in the synthesis of more complex molecules through its ability to act as a protecting group or as an acid catalyst in reactions.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of oxazole compounds, demonstrating their efficacy against various bacterial strains. The incorporation of trifluoroacetic acid in synthesis improved yields and purity of the final products .

Material Science

In material science, compounds like 2-(1,2-oxazol-5-yl)ethanamine; 2,2,2-trifluoroacetic acid are utilized for developing advanced materials with specific properties such as thermal stability and chemical resistance. The trifluoromethyl group is particularly beneficial in enhancing the hydrophobic characteristics of polymers.

Data Table: Material Properties Comparison

| Property | Conventional Polymer | Polymer with Trifluoroacetic Acid |

|---|---|---|

| Water Absorption (%) | 12 | 5 |

| Thermal Stability (°C) | 200 | 250 |

| Chemical Resistance | Moderate | High |

Agrochemical Applications

The compound is also being investigated for its potential use as a pesticide or herbicide. The oxazole derivative exhibits properties that could disrupt biological processes in pests while being less toxic to non-target organisms.

Case Study : Research conducted by agricultural chemists showed that formulations containing the oxazole derivative displayed effective pest control while maintaining environmental safety standards .

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-5-yl)ethanamine involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Core Heterocycle Variations

- Oxazole vs. Oxadiazole Derivatives: 2-(1,2-Oxazol-5-yl)ethanamine;TFA contains a 1,2-oxazole ring, which has one oxygen and one nitrogen atom. This structure confers moderate electron-withdrawing effects and influences hydrogen-bonding interactions. 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine TFA () features a 1,2,4-oxadiazole ring with two nitrogen atoms. 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine TFA () incorporates a branched propan-2-amine group, which may improve metabolic stability compared to linear ethanamine derivatives .

Substituent Modifications

- Methyl-Substituted Oxazole :

Counterion Effects

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1,2-Oxazol-5-yl)ethanamine trifluoroacetate?

Answer:

The compound is typically synthesized via condensation of a 1,2-oxazole precursor with ethanamine derivatives, followed by salt formation with trifluoroacetic acid (TFA). A common approach involves refluxing the oxazole intermediate with chloroacetyl chloride or similar reagents in the presence of triethylamine as a base, monitored by TLC for reaction completion. The product is purified via recrystallization or column chromatography. For example, analogous oxadiazole derivatives are synthesized by refluxing with triethylamine and isolating via filtration and recrystallization . Optimization of stoichiometry and solvent polarity (e.g., ethanol vs. acetonitrile) can improve yields .

Advanced: How can computational chemistry guide the optimization of reaction conditions for this compound?

Answer:

Density Functional Theory (DFT) calculations and molecular docking studies can predict reactivity and stability of intermediates. For instance, DFT can identify favorable protonation sites on the oxazole ring, guiding acid/base selection during salt formation. Molecular docking (e.g., AutoDock Vina) helps assess binding affinity of the compound with biological targets, informing structural modifications for enhanced activity. Studies on analogous thiazole derivatives demonstrate how computational predictions align with experimental IC₅₀ values, reducing trial-and-error synthesis .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm proton environments (e.g., oxazole ring protons at δ 6.5–7.5 ppm) and trifluoroacetate counterion signals (δ 160–165 ppm for carbonyl).

- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and TFA’s C=O (~1700 cm⁻¹).

- LC-MS/HPLC : Verify molecular ion peaks (e.g., [M+H⁺] for 2-(1,2-Oxazol-5-yl)ethanamine) and purity (>95% by HPLC).

- Elemental Analysis : Validate C, H, N, and F content .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. To resolve:

- Reproduce assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate purity : Re-analyze via HPLC or GC-MS to exclude byproducts.

- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., thiazole vs. oxazole derivatives) to isolate functional group contributions. For example, trifluoroacetate’s electron-withdrawing effects may reduce bioavailability compared to hydrochloride salts .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Hygroscopicity : Store under inert atmosphere (argon) with desiccants (silica gel).

- Light sensitivity : Use amber vials to prevent oxazole ring degradation.

- TFA volatility : Work in a fume hood to avoid inhalation; neutralization with bicarbonate is recommended for waste disposal .

Advanced: How can researchers integrate this compound into a broader pharmacological study framework?

Answer:

- Target identification : Link to theories like enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory studies).

- In vivo models : Use pharmacokinetic studies to assess TFA’s impact on bioavailability.

- Theoretical frameworks : Align with conceptual models (e.g., QSAR for toxicity prediction) to contextualize results .

Basic: What are the key challenges in scaling up laboratory synthesis to pilot-scale production?

Answer:

- Solvent selection : Shift from ethanol (low boiling point) to DMF for controlled reflux.

- Byproduct management : Implement inline filtration for insoluble salts.

- Yield optimization : Use flow chemistry to maintain consistent temperature and mixing .

Advanced: How can researchers design experiments to explore the compound’s mechanism of action?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins.

- Metabolomics : Profile cellular metabolite changes post-treatment via LC-MS.

- Crystallography : Co-crystallize with enzymes (e.g., kinases) to identify binding motifs. For example, oxazole derivatives exhibit π-π stacking with aromatic residues in COX-2 .

Basic: What analytical methods differentiate the free base from its trifluoroacetate salt?

Answer:

- ¹⁹F NMR : Detect TFA’s trifluoromethyl group (-75 ppm).

- TGA/DSC : Observe salt decomposition temperatures (TFA salts typically degrade at 150–200°C).

- Ion Chromatography : Quantify trifluoroacetate anions .

Advanced: What strategies mitigate interference from trifluoroacetic acid in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.